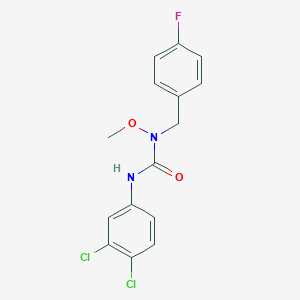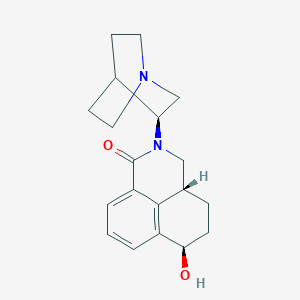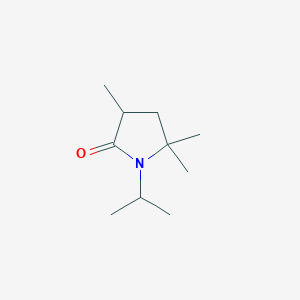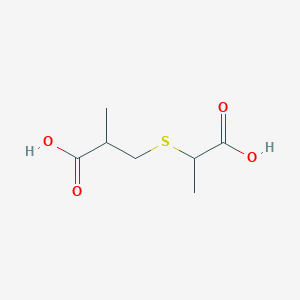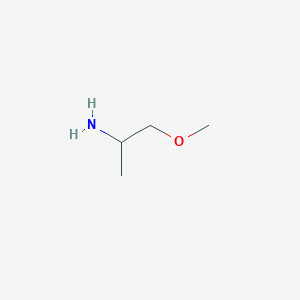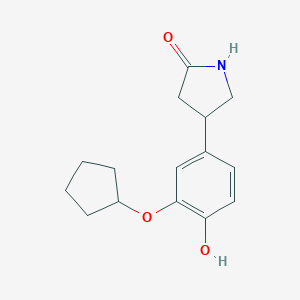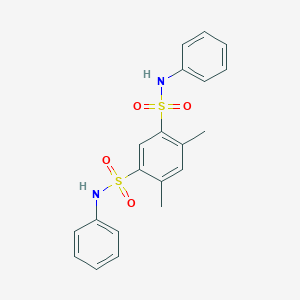
3-(Octa-2,7-dien-1-yl)dihydrofuran-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,7-Octadien-1-yl)succinic anhydride, also known as 4,9-decadiene-1,2-dicarboxylic anhydride, is a chemical compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.26 g/mol . It appears as a clear, very pale yellow liquid with a specific gravity of 1.05 at 20°C . This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2,7-Octadien-1-yl)succinic anhydride can be synthesized through the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclic anhydride. The reaction typically involves heating the reactants under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of (2,7-Octadien-1-yl)succinic anhydride involves the use of large-scale reactors where the Diels-Alder reaction is carried out under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Types of Reactions:
Oxidation: (2,7-Octadien-1-yl)succinic anhydride can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form the corresponding diol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding diols.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
(2,7-Octadien-1-yl)succinic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic compounds through Diels-Alder reactions.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties
Mécanisme D'action
The mechanism of action of (2,7-Octadien-1-yl)succinic anhydride involves its reactivity towards nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with various molecules, facilitating its use in chemical synthesis and modification of biomolecules .
Comparaison Avec Des Composés Similaires
Maleic Anhydride: Similar in structure but lacks the octadienyl group, making it less reactive in certain Diels-Alder reactions.
Phthalic Anhydride: Contains a benzene ring, which imparts different reactivity and applications compared to (2,7-Octadien-1-yl)succinic anhydride.
Succinic Anhydride: Lacks the octadienyl group, making it less versatile in forming complex cyclic structures.
Uniqueness: (2,7-Octadien-1-yl)succinic anhydride is unique due to its octadienyl group, which enhances its reactivity in Diels-Alder reactions and allows for the formation of more complex cyclic structures. This makes it a valuable reagent in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
3-octa-2,7-dienyloxolane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h2,6-7,10H,1,3-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIQJMUYUKAKNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC=CCC1CC(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339442 |
Source


|
| Record name | (2,7-Octadien-1-yl)succinic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142826-45-7 |
Source


|
| Record name | (2,7-Octadien-1-yl)succinic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,7-Octadien-1-yl)succinic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
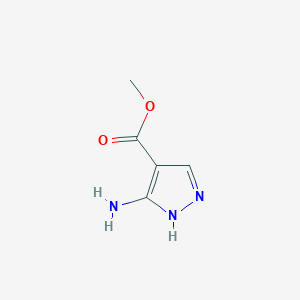
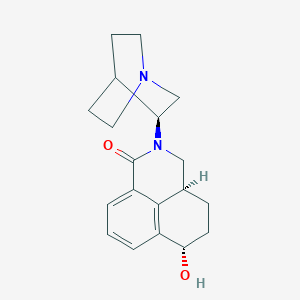
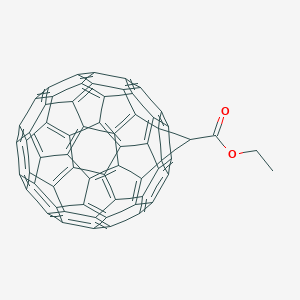
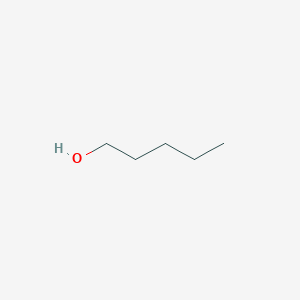
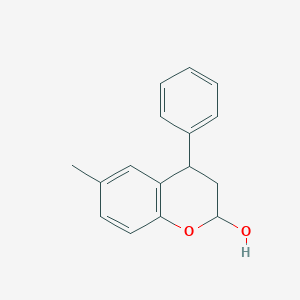
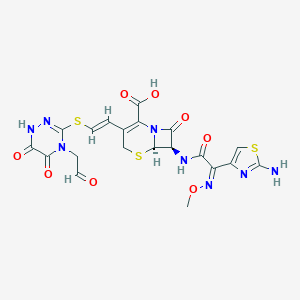
![3-[4-(2-Methylpropyl)phenyl]propan-1-ol](/img/structure/B124597.png)
